molecular formula C24H39Al B14758791 Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane CAS No. 978-70-1

Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane

Cat. No.: B14758791
CAS No.: 978-70-1
M. Wt: 354.5 g/mol
InChI Key: IWGNRMBKZYXSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane is an organoaluminum compound characterized by an aluminum center bonded to three 2-(cyclohex-3-en-1-yl)ethyl substituents. While direct experimental data on this compound is scarce in the provided evidence, its structural and electronic properties can be inferred through comparisons with well-studied alumane derivatives.

Properties

CAS No.

978-70-1

Molecular Formula

C24H39Al

Molecular Weight

354.5 g/mol

IUPAC Name

tris(2-cyclohex-3-en-1-ylethyl)alumane

InChI

InChI=1S/3C8H13.Al/c3*1-2-8-6-4-3-5-7-8;/h3*3-4,8H,1-2,5-7H2;

InChI Key

IWGNRMBKZYXSDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CC[Al](CCC2CCC=CC2)CCC3CCC=CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane typically involves the reaction of 4-vinylcyclohexene with triisobutylaluminum in the presence of hydrogen gas. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted organoaluminum compounds .

Scientific Research Applications

Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane involves its interaction with molecular targets and pathways within a given system. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many chemical processes .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares key structural and molecular parameters of Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane with Tri-n-decylaluminum and Ethylaluminum Sesquichloride:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
This compound C₃₀H₄₅Al ~450 (estimated) Three cyclohexenyl-ethyl groups; unsaturated cyclohexene rings introduce steric strain. Not listed in evidence
Tri-n-decylaluminum C₃₀H₆₃Al 438.84 Three linear n-decyl chains; high hydrophobicity and thermal stability. 1726-66-5
Ethylaluminum Sesquichloride C₆H₁₅Al₂Cl₃ 247.51 Mixed ethyl and chloride ligands; dimeric structure with bridging chlorides. 12075-68-2

Key Observations :

  • Reactivity : Ethylaluminum sesquichloride’s chloride ligands enhance electrophilicity, making it highly reactive in polymerization catalysis, whereas the cyclohexenyl groups in the target compound may enable cycloaddition or hydrogenation reactions .

Conformational and Electronic Properties

highlights the use of DFT calculations to analyze conformational equilibria in phosphine derivatives. By analogy, this compound may exhibit multiple conformers due to:

  • Gauche interactions between cyclohexene rings and aluminum-ethyl bonds.
  • Steric crowding forcing substituents into non-planar arrangements .

In contrast, Tri-n-decylaluminum’s linear chains adopt extended conformations, minimizing steric clashes . Ethylaluminum sesquichloride’s dimeric structure stabilizes via Al-Cl-Al bridging, a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.